molecular formula C20H24N4O3S B2988599 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide CAS No. 897452-24-3

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2988599
CAS No.: 897452-24-3
M. Wt: 400.5
InChI Key: QVFGXENSNFCPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a p-tolyl group at the 4-position. The molecule is further functionalized with an ethylacetamide side chain linked to a 4-acetylpiperazine moiety.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-14-3-5-16(6-4-14)19-22-17(13-28-19)7-8-21-18(26)20(27)24-11-9-23(10-12-24)15(2)25/h3-6,13H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGXENSNFCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects

Group Type Example Compound Impact on Properties
Trifluoromethyl (CF₃) 10d ↑ Lipophilicity, ↑ Metabolic stability
p-Tolyl Target Compound ↑ Hydrophobicity, ↑ Binding affinity
Hydroxypiperidine 7 ↑ Solubility, ↓ Membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.